Dihydrogeodin

Description

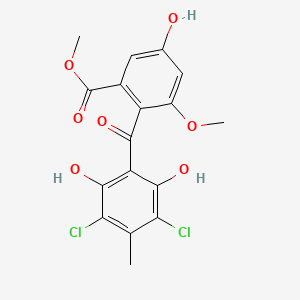

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3,5-dichloro-2,6-dihydroxy-4-methylbenzoyl)-5-hydroxy-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2O7/c1-6-12(18)15(22)11(16(23)13(6)19)14(21)10-8(17(24)26-3)4-7(20)5-9(10)25-2/h4-5,20,22-23H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXIPUIQLQUNOCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1Cl)O)C(=O)C2=C(C=C(C=C2OC)O)C(=O)OC)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346502 | |

| Record name | Dihydrogeodin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2151-16-8 | |

| Record name | Dihydrogeodin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002151168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrogeodin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROGEODIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B275P7EST | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mycology and Origin of Dihydrogeodin Production

Primary Fungal Producer Species: Aspergillus terreus and Associated Strains

The filamentous fungus Aspergillus terreus is the most well-documented and primary producer of dihydrogeodin. nih.govnih.gov It is a saprophytic mold found in a multitude of environments globally. bustmold.comwikipedia.org Research into the biosynthesis of geodin (B1663089), for which this compound is the immediate precursor, has frequently utilized strains of A. terreus. uniprot.orguniprot.orgamazonaws.com The enzymatic conversion of this compound to (+)-geodin via a stereospecific phenol (B47542) oxidative coupling reaction is catalyzed by the enzyme this compound oxidase, which was originally purified from A. terreus. nih.govrhea-db.org

The genetic basis for this compound production lies within a dedicated gene cluster. uniprot.orguniprot.org Key genes within this cluster in A. terreus include gedL, which encodes a halogenase that catalyzes the conversion of sulochrin (B161669) to this compound, and gedJ, which encodes the this compound oxidase responsible for the subsequent step in the pathway. uniprot.orgamazonaws.com The transfer of this intact gene cluster from A. terreus to Aspergillus nidulans successfully induced the production of geodin, confirming the function of these genes. ebi.ac.ukebi.ac.uk

Several strains of Aspergillus terreus have been specifically identified in the literature for their role in this compound and geodin-related research.

Table 1: Aspergillus terreus Strains in this compound Research

| Strain | Significance | References |

|---|---|---|

| NIH 2624 / FGSC A1156 | A reference strain whose genome was sequenced, revealing the geodin biosynthesis gene cluster (ged cluster). uniprot.orguniprot.org | uniprot.orguniprot.org |

| TM8 | A thermophilic strain from which this compound was isolated and structurally characterized. ebi.ac.ukresearchgate.net | ebi.ac.ukresearchgate.net |

| QT122 | A strain noted as a source for the isolation of this compound. ebi.ac.uk | ebi.ac.uk |

| MCCC M28183 | A deep-sea derived strain from which this compound was isolated, highlighting the metabolic diversity of marine isolates. frontiersin.orgnih.gov | frontiersin.orgnih.gov |

Other Aspergillus Species and Related Fungi Implicated in this compound Biosynthesis

While Aspergillus terreus is the principal source, other species within the Aspergillus genus and related fungi have also been confirmed to produce this compound. The identification of this compound in other species indicates that the genetic machinery for its biosynthesis is not exclusive to A. terreus.

Aspergillus flavipes : this compound has been isolated from this species, specifically from strain HN4-13 derived from a coastal sediment sample. ebi.ac.uk The teleomorph (sexually reproducing state) of this fungus, Fennellia flavipes, has also been identified as a source of the compound. mdpi.com

Aspergillus uvarum : This species, which is part of the Aspergillus section Nigri (black aspergilli), is a notable producer of this compound. nih.govmicrobiologyresearch.org Its metabolic profile is distinct because it produces geodin, erdin, and this compound, compounds not synthesized by other black aspergilli. nih.govelsevier.es

Aspergillus fumigatus : While not a direct producer of this compound, comparative genomics has revealed that A. fumigatus possesses a similar gene cluster. amazonaws.com However, this cluster lacks the crucial halogenase gene required for the conversion of sulochrin to this compound. amazonaws.com Instead, it is hypothesized to produce related polyketides like trypacidin. metu.edu.tr

Table 2: Other Fungal Species Producing this compound

| Fungal Species | Strain/Context | References |

|---|---|---|

| Aspergillus flavipes | Strain HN4-13, isolated from coastal sediment. | ebi.ac.uk |

| Fennellia flavipes | Strain FU00000759, isolated from a tidal flat. | mdpi.com |

| Aspergillus uvarum | Isolated from grape berries in Europe and Israel. | nih.govmicrobiologyresearch.org |

Environmental and Ecological Niche of this compound Producing Organisms

The fungi that produce this compound are ecologically diverse, colonizing a wide array of habitats from common terrestrial soils to extreme marine environments. nih.govpressbooks.pub This adaptability reflects their robust metabolic capabilities.

Aspergillus terreus is cosmopolitan and ubiquitous. It is commonly found in soil, decaying plant matter, dust, and compost heaps. bustmold.comwikipedia.org As a saprotroph, it plays a role in decomposition and nutrient cycling. pressbooks.pub It is particularly prevalent in warmer climates, such as tropical and subtropical regions. wikipedia.orgnih.gov Beyond terrestrial environments, strains of A. terreus have demonstrated remarkable adaptation to marine conditions. They have been isolated from coastal salt marshes and even deep-sea environments. nih.govfrontiersin.org For instance, strain MCCC M28183 was recovered from a seawater sample at a depth of 5,250 meters in the Pacific Ocean, indicating its ability to thrive under high pressure and in unique marine ecosystems. frontiersin.org

The other known this compound producers also occupy specific niches. Aspergillus flavipes has been isolated from marine and coastal environments, such as tidal flats and sea sediments, suggesting an adaptation to saline conditions. ebi.ac.ukmdpi.com In contrast, Aspergillus uvarum has a clear association with agriculture, having been isolated from the surface of grape berries in vineyards across multiple countries in Europe and the Middle East. nih.govmicrobiologyresearch.org This suggests a role as a plant-associated fungus, potentially as a saprophyte or epiphyte on fruit surfaces.

The wide range of ecological niches, from soil and plants to deep-sea sediments, indicates that the production of secondary metabolites like this compound may confer a selective advantage to these fungi in diverse and competitive environments. pressbooks.pubnih.gov

Table 3: Environmental Niches of this compound-Producing Fungi

| Fungal Species | Habitat(s) | References |

|---|---|---|

| Aspergillus terreus | Soil, decomposing vegetation, dust, compost, deep-sea sediments, salt marshes. | bustmold.comwikipedia.orgfrontiersin.orgnih.gov |

| Aspergillus flavipes / Fennellia flavipes | Coastal sediments, tidal flats. | ebi.ac.ukmdpi.com |

| Aspergillus uvarum | Grape berries in vineyards. | nih.govmicrobiologyresearch.org |

Mentioned Chemical Compounds

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| (+)-Geodin |

| Atrochrysone (B1255113) |

| Atrochrysone carboxylic acid |

| Desmethylsulochrin |

| This compound |

| Emodin (B1671224) |

| Emodinanthrone |

| Erdin |

| Geodin |

| Questin (B161788) |

| Secalonic acid |

| Sulochrin |

Biosynthetic Pathway of Dihydrogeodin

Polyketide Biosynthesis as the Foundational Route

The journey to dihydrogeodin begins with the assembly of a polyketide chain, a common strategy in fungal secondary metabolism. nih.govresearchgate.net This initial phase is orchestrated by a multi-enzyme complex known as a polyketide synthase (PKS).

Initial Polyketide Synthase (PKS) Mediated Steps

The biosynthesis of this compound is initiated by a non-reducing polyketide synthase (NR-PKS) named GedC (previously referred to as atrochrysone (B1255113) carboxylic acid synthase or ACAS). nih.govamazonaws.comuni-freiburg.de This enzyme catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain. nih.gov The PKS lacks a product-release domain, and therefore, the release of the polyketide product, atrochrysone carboxylic acid, is facilitated by a separate thioesterase enzyme, GedB (also known as atrochrysone carboxyl ACP thioesterase or ACTE). amazonaws.comuniprot.org

Intermediate Metabolites Preceding this compound

Following the initial PKS-mediated steps, a cascade of intermediate metabolites is formed, each a stepping stone towards this compound. The pathway from atrochrysone carboxylic acid is as follows:

Atrochrysone: The first stable intermediate, atrochrysone, is formed from atrochrysone carboxylic acid. amazonaws.comuniprot.org

Emodinanthrone: Atrochrysone is then converted to emodinanthrone. uniprot.org

Emodin (B1671224): The emodinanthrone oxygenase, GedH, catalyzes the oxidation of emodinanthrone to produce emodin. uniprot.org

Questin (B161788): An O-methylation step, likely catalyzed by the methyltransferase GedA, converts emodin to questin. uniprot.orguniprot.org

Desmethylsulochrin: The ring of questin is cleaved by the questin oxidase GedK, leading to the formation of desmethylsulochrin. uniprot.org

Sulochrin (B161669): Another methylation, probably carried out by the methyltransferase GedG, results in the formation of sulochrin, the direct precursor to this compound. nih.govuniprot.org

Enzymatic Transformations Leading to this compound

The final stages of this compound biosynthesis involve a series of specific enzymatic modifications to the sulochrin molecule. These transformations are catalyzed by methyltransferases, oxygenases, and a crucial halogenase.

Role of Specific Methyltransferases (e.g., GedA, GedG)

Two key methyltransferases, GedA and GedG, are involved in the pathway. GedA is believed to be responsible for the methylation of emodin to form questin. uniprot.orguniprot.org Subsequently, after several steps, GedG likely catalyzes the methylation of desmethylsulochrin to produce sulochrin. uniprot.org

| Enzyme | Gene | Substrate | Product | Function |

| GedA | gedA | Emodin | Questin | O-methylation |

| GedG | gedG | Desmethylsulochrin | Sulochrin | O-methylation |

Role of Oxygenases (e.g., GedH, GedK)

Oxygenases play a critical role in modifying the polyketide backbone. GedH, an emodinanthrone oxygenase, oxidizes emodinanthrone to emodin. uniprot.org Later in the pathway, questin oxidase, GedK, is responsible for the ring cleavage of questin to yield desmethylsulochrin. uniprot.org

| Enzyme | Gene | Substrate | Product | Function |

| GedH | gedH | Emodinanthrone | Emodin | Oxidation |

| GedK | gedK | Questin | Desmethylsulochrin | Ring Cleavage |

Sulochrin Halogenase (GedL) Catalysis: Dichlorination Mechanism

The final and defining step in the formation of this compound is the dichlorination of sulochrin. This reaction is catalyzed by the sulochrin halogenase, GedL. amazonaws.comebi.ac.ukmdpi.comnih.gov GedL is a flavin-dependent halogenase that specifically adds two chlorine atoms to the sulochrin molecule. mdpi.comcore.ac.ukebi.ac.uk This dichlorination occurs at positions 3 and 5 of the sulochrin structure, yielding this compound. ebi.ac.ukresearchgate.net Studies have indicated that the chlorination happens in two distinct catalytic steps, with the formation of monochlorosulochrin as an intermediate. researchgate.net

| Enzyme | Gene | Substrate | Product | Function |

| GedL | gedL | Sulochrin | This compound | Dichlorination |

Downstream Metabolism of this compound

This compound is a key intermediate in the biosynthetic pathway of several fungal secondary metabolites. ebi.ac.uk Its downstream metabolism is characterized by enzymatic transformations that lead to the formation of the grisane-dione, geodin (B1663089), as well as other related compounds through branching pathways. rsc.orgbeilstein-journals.org These metabolic steps are crucial in diversifying the chemical structures originating from the polyketide pathway.

Conversion to Geodin: Role of this compound Oxidase (DHGO)

The final and pivotal step in the biosynthesis of (+)-geodin is the conversion of this compound. nih.govoup.com This reaction is a regio- and stereospecific phenol (B47542) oxidative coupling, catalyzed by the enzyme this compound oxidase (DHGO), also known as GedJ. nih.govuniprot.org This enzymatic transformation is responsible for creating the characteristic spiran ring structure of geodin from the benzophenone (B1666685) precursor, this compound. rsc.orgbeilstein-journals.org

This compound oxidase was first purified from the geodin-producing fungus, Aspergillus terreus. nih.govoup.com It is a blue copper protein, exhibiting absorption maxima at 280 and 600 nm. nih.govoup.com The enzyme is a dimer, with a total molecular weight estimated to be around 153 kDa, and each subunit having a molecular weight of approximately 76 kDa. nih.govoup.com Atomic absorption analysis has revealed the presence of 8 copper atoms per subunit. nih.gov Electron paramagnetic resonance spectroscopy has confirmed the presence of both type 1 and type 2 copper atoms within the enzyme molecule. nih.gov The gene encoding DHGO, gedJ, is part of the geodin biosynthetic gene cluster. uniprot.orgamazonaws.com

The conversion catalyzed by DHGO is a stereoselective process, yielding the (+)-enantiomer of geodin. rsc.orgnih.gov This multicopper oxidase belongs to the Auxiliary Activity Family 1. cazy.orgnih.gov The enzyme's activity is inhibited by sodium azide (B81097) and ethylxanthate, but notably not by potent copper enzyme inhibitors like potassium cyanide and diethyldithiocarbamate. nih.govoup.com

**Table 1: Properties of this compound Oxidase (DHGO) from *Aspergillus terreus***

| Property | Description | Source(s) |

|---|---|---|

| Enzyme Name | This compound Oxidase (DHGO); GedJ | rsc.orguniprot.org |

| Function | Catalyzes the regio- and stereospecific phenol oxidative coupling of this compound to form (+)-geodin. | nih.govuniprot.org |

| Organism | Aspergillus terreus | nih.govuniprot.org |

| Molecular Weight (Native) | ~153,000 Da | nih.govoup.com |

| Molecular Weight (Subunit) | ~76,000 Da | nih.govoup.com |

| Structure | Dimer | nih.govoup.com |

| Cofactor | Copper (8 atoms per subunit) | nih.gov |

| Spectroscopic Properties | Absorption maxima at 280 and 600 nm (Blue copper protein) | nih.govoup.com |

| Gene | gedJ | uniprot.orgamazonaws.com |

| Inhibitors | Sodium azide, ethylxanthate | nih.govoup.com |

Branching Pathways and Related Metabolites (e.g., Asterric Acid, Bisdechlorogeodin)

The biosynthetic pathway leading to geodin is not strictly linear, and several related metabolites can be formed through branching pathways. These branches often result from the action of pathway enzymes on alternative substrates or the absence of specific enzymatic steps. rsc.org

Bisdechlorogeodin (B1211156): This metabolite is structurally similar to geodin but lacks the two chlorine atoms. Its formation is thought to occur when the sulochrin halogenase (GedL), which is responsible for the double chlorination of sulochrin to form this compound, does not act. rsc.orgamazonaws.com In this scenario, the unchlorinated precursor, sulochrin, is acted upon by a sulochrin oxidase, leading to the formation of (+)-bisdechlorogeodin. beilstein-journals.orgexpasy.org This suggests a branch point in the pathway prior to the formation of this compound.

Asterric Acid: The biosynthesis of asterric acid is closely linked to the geodin pathway. One proposed route for its formation is through the spontaneous hydration of (+)-bisdechlorogeodin, which is produced by the action of sulochrin oxidase on sulochrin. beilstein-journals.org Another potential pathway involves the hydrolysis of the ester bond in geodin, which would yield erdin, a related compound, and a similar hydrolysis of bisdechlorogeodin could lead to asterric acid. rsc.orgnih.gov The production of asterric acid has been observed alongside geodin in cultures of Aspergillus terreus. nih.govresearchgate.net

Table 2: Enzymes in the Downstream Metabolism of this compound and Related Branching Pathways

| Enzyme | Gene | Substrate | Product | Organism Example | Source(s) |

|---|---|---|---|---|---|

| This compound Oxidase (DHGO) | gedJ | This compound | (+)-Geodin | Aspergillus terreus | nih.govuniprot.orgamazonaws.com |

| Sulochrin Oxidase | Not specified in geodin cluster | Sulochrin | (+)-Bisdechlorogeodin | Penicillium frequentans | beilstein-journals.orgexpasy.org |

| Sulochrin Halogenase | gedL | Sulochrin | This compound | Aspergillus terreus | amazonaws.comnih.gov |

Genetic Determinants of Dihydrogeodin Biosynthesis

Identification and Characterization of the Geodin (B1663089) Gene Cluster

The geodin gene cluster, comprising approximately 13 open reading frames spanning about 25 kb of DNA, has been identified and characterized in Aspergillus terreus nih.govplos.orgmetu.edu.tr. Its functional significance was further validated through heterologous expression studies. By transferring the entire putative geodin gene cluster from A. terreus to an expression platform in Aspergillus nidulans, researchers were able to successfully produce geodin, thereby confirming the cluster's role in the biosynthesis of this metabolite nih.govplos.orgnih.gov. This approach allowed for the detailed functional analysis of individual genes within the cluster. Similar gene clusters have also been observed in other Aspergillus species, such as A. fumigatus and A. fischerianus, though they may lack certain genes like the halogenase, suggesting variations in their secondary metabolite profiles amazonaws.com.

Functional Annotation of Key Biosynthetic Genes

The geodin gene cluster encodes a series of enzymes that catalyze specific steps in the pathway, from the initial polyketide synthesis to the final precursor of geodin.

The gedC gene (ATEG_08451) encodes a type I polyketide synthase (PKS) nih.govplos.orgnih.govebi.ac.uk. This enzyme is responsible for the initial step in the pathway, catalyzing the synthesis of the polyketide backbone, specifically forming the atrochrysone (B1255113) thioester uniprot.orguniprot.orguniprot.org. Polyketide synthases are large, multi-domain enzymes that iteratively condense acyl-CoA units, typically malonyl-CoA, to build complex carbon skeletons nih.govuniprot.orguniprot.org.

The gedB gene encodes an atrochrysone carboxyl ACP thioesterase uniprot.orguniprot.orguniprot.org. Following the synthesis of the polyketide chain by GedC, GedB functions to cleave the thioester bond. This action releases the atrochrysone carboxylic acid from the gedC PKS, a crucial step in liberating the intermediate for further modification uniprot.orguniprot.orguniprot.org. Thioesterases are known to be zinc-dependent hydrolases gsea-msigdb.orguniprot.org.

The gedL gene (ATEG_08460) encodes a flavin-dependent halogenase (FDH) responsible for the dichlorination of sulochrin (B161669) nih.govplos.orguniprot.orgmdpi.com. This enzymatic activity is critical for converting sulochrin into dihydrogeodin, introducing two chlorine atoms onto the sulochrin molecule nih.govplos.orguniprot.orgmdpi.com. Halogenases are a diverse class of enzymes that incorporate halogen atoms into organic molecules, often enhancing their bioactivity mdpi.comrsc.org. GedL specifically acts on the phenolic moiety of sulochrin, demonstrating regioselectivity in its catalytic action mdpi.com.

The gedJ gene encodes this compound oxidase (DHGO) uniprot.orgnih.govscispace.com. This enzyme catalyzes the final step in the formation of geodin from this compound. It performs a stereospecific phenol (B47542) oxidative coupling reaction, transforming this compound into the final product, geodin uniprot.orgscispace.com. GedJ is classified as a multicopper oxidase, showing homology to enzymes like laccase and ascorbate (B8700270) oxidase uniprot.orgmetu.edu.trscispace.com.

The gedR gene encodes a transcription factor that plays a regulatory role in the geodin biosynthetic pathway nih.govplos.orgliberumbio.com. GedR is responsible for activating the expression of the genes within the geodin gene cluster, thereby coordinating the production of the necessary enzymes for this compound and subsequent geodin biosynthesis nih.govplos.orgresearchgate.net. Studies have shown that the absence of GedR leads to a significant downregulation of transcription for multiple genes in the cluster researchgate.net.

Data Tables

Table 1: Key Genes Involved in this compound Biosynthesis

| Gene Name | Encoded Protein | Primary Function | Reference(s) |

| gedC | Polyketide Synthase (PKS) | Synthesizes the polyketide backbone (atrochrysone thioester) | nih.govuniprot.orgplos.orgnih.govebi.ac.ukuniprot.orguniprot.org |

| gedB | Thioesterase | Releases atrochrysone carboxylic acid from GedC by cleaving the thioester bond | uniprot.orguniprot.orguniprot.org |

| gedL | Flavin-dependent Halogenase (FDH) | Dichlorinates sulochrin to form this compound | nih.govplos.orguniprot.orgmdpi.com |

| gedJ | This compound Oxidase (DHGO) | Catalyzes the oxidative coupling of this compound to geodin | uniprot.orgnih.govscispace.com |

| gedR | Transcription Factor | Activates the expression of the geodin gene cluster | nih.govplos.orgliberumbio.comresearchgate.net |

Comparative Genomics of this compound Gene Clusters Across Fungal Species

The biosynthesis of geodin, and by extension its precursor this compound, is orchestrated by a dedicated gene cluster. In Aspergillus terreus, a cluster comprising 13 open reading frames (ORFs) spanning approximately 25 kilobases (kb) has been identified as responsible for geodin production amazonaws.comnih.govplos.orgresearchgate.netsecondarymetabolites.org. This cluster contains genes encoding enzymes critical for the pathway, including a polyketide synthase (PKS) (gedC), a transcription factor (gedR) that regulates cluster activation, a halogenase (gedL) responsible for converting sulochrin to this compound, and this compound oxidase (gedJ) that catalyzes the final step to geodin amazonaws.comnih.govresearchgate.netuniprot.orguniprot.orgebi.ac.uk.

Comparative genomic analyses have revealed the presence of similar gene clusters in related fungal species. For instance, homologous gene clusters containing approximately 13 genes, including a this compound oxidase, have been identified in Aspergillus fumigatus and Aspergillus fischerianus amazonaws.commetu.edu.tr. These studies suggest a conserved genetic architecture for geodin-like xanthone (B1684191) biosynthesis across certain Aspergillus species. Furthermore, comparative genomics has been instrumental in identifying gene clusters for other xanthone derivatives, such as monodictyphenone (B1256110) in Aspergillus nidulans, by comparing conserved gene sets and pathway intermediates across different fungal genomes nih.govfrontiersin.org. This approach allows for the inference of gene functions and the evolutionary relationships of secondary metabolite pathways.

Table 1: Identified Genes in the Geodin Biosynthesis Gene Cluster

| Gene Locus (Example: A. terreus) | Gene Name | Putative Function | Role in this compound/Geodin Biosynthesis |

| ATEG_08451 | gedC | Polyketide Synthase (PKS) | Synthesizes the initial polyketide backbone, leading to atrochrysone thioester nih.govresearchgate.netuniprot.org. |

| ATEG_08453 | gedR | Transcription Factor | Responsible for the activation of the geodin gene cluster nih.govresearchgate.net. |

| ATEG_08460 | gedL | Sulochrin Halogenase | Catalyzes the conversion of sulochrin to this compound, introducing chlorine atoms nih.govresearchgate.netuniprot.orguniprot.org. |

| ATEG_08458 | gedJ | This compound Oxidase (DHGO) | Catalyzes the stereospecific oxidative coupling of this compound to form geodin amazonaws.comuniprot.orgebi.ac.uknih.gov. |

| ATEG_08454 | gedB | Atrochrysone Carboxyl ACP Thioesterase | Releases atrochrysone carboxylic acid from gedC uniprot.org. |

| ATEG_08457 | gedH | Emodinanthrone Oxidase | Oxidizes emodinanthrone to emodin (B1671224) uniprot.orgebi.ac.uk. |

| ATEG_08450 | gedA | Emodin O-methyltransferase (Putative) | Methylates the 8-hydroxy group of emodin to form questin (B161788) uniprot.org. |

| ATEG_08456 | gedK | Questin Oxidase | Catalyzes ring cleavage of questin uniprot.org. |

| ATEG_08455 | gedG | Methyltransferase (Putative) | Catalyzes methylation to form sulochrin uniprot.org. |

Heterologous Expression Systems for this compound Biosynthesis

The ability to express fungal biosynthetic gene clusters in heterologous hosts offers a powerful approach for studying pathway genetics, identifying intermediates, and potentially increasing metabolite yields. Aspergillus nidulans is a well-established and genetically tractable model organism frequently employed for the heterologous expression of fungal secondary metabolite gene clusters nih.govacs.orgfrontiersin.org.

Reconstitution of the Geodin Gene Cluster in Model Fungi (e.g., Aspergillus nidulans)

A significant advancement in understanding geodin biosynthesis was the successful heterologous reconstitution of the intact geodin gene cluster from Aspergillus terreus into Aspergillus nidulans nih.govplos.orgresearchgate.net. This was achieved using a versatile PCR-based approach that involved amplifying fragments of the 25 kb cluster containing all 13 ORFs. These fragments were then assembled via USER fusion and integrated into the A. nidulans genome. This reconstitution enabled A. nidulans to synthesize geodin, demonstrating the functional transferability of the entire gene cluster. The study also validated the roles of key genes within the cluster, including gedC (PKS), gedR (transcription factor), and gedL (halogenase), confirming their essentiality for the pathway nih.govresearchgate.net. This work provides a robust framework for studying other complex fungal secondary metabolite pathways through heterologous expression in well-characterized hosts like A. nidulans.

Strategies for Activating Silent Gene Clusters for this compound Production

Many fungal genomes contain numerous "silent" or "cryptic" biosynthetic gene clusters (BGCs) that are not expressed under standard laboratory conditions frontiersin.orgencyclopedia.pubsci-hub.se. Activating these silent BGCs is a major goal in natural product discovery, as they are predicted to encode novel compounds with diverse bioactivities. While the geodin cluster is generally expressed in A. terreus, the strategies used to activate silent clusters are broadly applicable to enhancing the study and production of such pathways.

Several approaches are employed to awaken these dormant BGCs:

Co-cultivation: Growing the target fungus with other microorganisms from the same ecological niche can mimic natural environments and trigger gene expression encyclopedia.pubsci-hub.senih.gov.

Elicitor Screening & Chemical Modifiers: Exposing fungal cultures to specific chemical compounds, such as histone deacetylase (HDAC) inhibitors (e.g., valproic acid, SAHA), can alter chromatin structure and promote gene activation encyclopedia.pubnih.govfrontiersin.org.

Genetic Manipulation: This includes altering regulatory elements, overexpressing pathway-specific transcription factors, or deleting repressor genes sci-hub.sefrontiersin.org. For example, identifying and overexpressing a positive regulator like gedR could potentially enhance geodin production if the cluster were found to be poorly expressed.

Pathway Refactoring and Heterologous Expression: Transferring a BGC to a more amenable heterologous host, potentially with optimized regulatory elements, can overcome native silencing mechanisms and facilitate expression frontiersin.orgencyclopedia.pubfrontiersin.orglifeasible.comrsc.org.

These strategies, when applied to pathways like that of this compound and geodin, could potentially increase production yields or allow for the characterization of novel derivatives if variations in the cluster exist in other species.

Bioactivity Studies of Dihydrogeodin: Molecular and Cellular Mechanisms

Antiplatelet Activity Investigations

Dihydrogeodin demonstrates significant inhibitory effects on platelet aggregation induced by various agonists, including collagen, adenosine (B11128) diphosphate (B83284) (ADP), and thrombin. These effects are dose-dependent, highlighting DHG's potential as a broad-spectrum antiplatelet agent. mdpi.comresearchgate.netnih.govpreprints.orgsciprofiles.com

Platelet activation is critically dependent on the mobilization of intracellular calcium ([Ca²⁺]i), which initiates downstream signaling events leading to aggregation and thrombus formation. Studies have shown that this compound effectively suppresses collagen-stimulated intracellular calcium mobilization in platelets. mdpi.comresearchgate.netpreprints.orgresearchgate.net This disruption of calcium signaling is a key mechanism by which DHG interferes with early platelet activation processes.

Integrin αIIbβ3 is a crucial receptor on the platelet surface that mediates platelet aggregation by binding to fibrinogen. This compound has been shown to inhibit the inside-out signaling pathway that leads to the activation of integrin αIIbβ3. Consequently, DHG significantly reduces fibrinogen binding to activated platelets. mdpi.comresearchgate.netpreprints.orgresearchgate.net At a concentration of 40 µM, DHG was observed to nearly abolish fibrinogen binding, an effect comparable to that achieved with the calcium chelator EGTA, which is known to prevent integrin activation. preprints.org Furthermore, DHG impairs clot retraction, a process also dependent on αIIbβ3 function. mdpi.comresearchgate.netpreprints.orgresearchgate.net

Table 1: this compound (DHG) Inhibition of Platelet Aggregation

| Agonist | DHG Concentration | Effect on Aggregation | Citation(s) |

| Collagen | 10 µM | Significantly reduced | nih.gov |

| Collagen | 40 µM | Completely inhibited | nih.gov |

| ADP | 80 µM | Significantly reduced | nih.gov |

| Thrombin | 40 µM | Significantly inhibited | nih.gov |

Mitogen-activated protein kinase (MAPK) pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, play vital roles in platelet activation. This compound has been demonstrated to reduce the phosphorylation of these key MAPK components in a dose-dependent manner following collagen stimulation. mdpi.comresearchgate.netnih.govsciprofiles.comresearchgate.net Western blot analysis indicated that while total protein levels remained largely unchanged, the phosphorylation of ERK, JNK, and p38 was significantly decreased by DHG, suggesting a direct inhibitory effect on these signaling cascades. mdpi.comresearchgate.netresearchgate.net

The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical intracellular signaling cascade involved in platelet activation, survival, and function. This compound effectively inhibits the phosphorylation of both PI3K and Akt in a dose-dependent manner. mdpi.comresearchgate.netnih.govsciprofiles.comresearchgate.net Similar to its effect on MAPK pathways, DHG treatment reduced the levels of phosphorylated PI3K and Akt to near-basal levels at a concentration of 40 µM, indicating a substantial suppression of this pathway. mdpi.comresearchgate.netresearchgate.net

Table 2: Effect of this compound (DHG) on Phosphorylation Levels in Collagen-Stimulated Platelets

| Target Protein | DHG Concentration | Effect on Phosphorylation | Citation(s) |

| Phospho-ERK | 10 µM | Reduced | mdpi.comresearchgate.net |

| 20 µM | Reduced | mdpi.comresearchgate.net | |

| 40 µM | Near-basal levels | mdpi.comresearchgate.net | |

| Phospho-JNK | 10 µM | Reduced | mdpi.comresearchgate.net |

| 20 µM | Reduced | mdpi.comresearchgate.net | |

| 40 µM | Near-basal levels | mdpi.comresearchgate.net | |

| Phospho-p38 | 10 µM | Reduced | mdpi.comnih.govresearchgate.net |

| 20 µM | Reduced | mdpi.comnih.govresearchgate.net | |

| 40 µM | Reduced | mdpi.comnih.govresearchgate.net | |

| Phospho-PI3K | 10 µM | Reduced | mdpi.comresearchgate.net |

| 20 µM | Reduced | mdpi.comresearchgate.net | |

| 40 µM | Near-basal levels | mdpi.comresearchgate.net | |

| Phospho-Akt | 10 µM | Reduced | mdpi.comresearchgate.net |

| 20 µM | Reduced | mdpi.comresearchgate.net | |

| 40 µM | Near-basal levels | mdpi.comresearchgate.net |

Antiviral Activity Studies

Preliminary investigations suggest that this compound may possess antiviral properties, with research focusing on its potential interaction with host factors involved in viral replication.

Computational studies, including docking and molecular dynamics simulations, have indicated that this compound has significant potential activity as an antiviral agent through its interaction with isomerase cyclophilin A (CyPA). nih.govtandfonline.com Cyclophilins are host proteins that can be exploited by various viruses for replication. nih.govalzdiscovery.org While these computational findings suggest a potential mechanism for antiviral activity, direct experimental validation of this compound's inhibitory effect on CyPA and its subsequent antiviral impact is still under investigation. Additionally, studies have shown that this compound and its derivatives exhibit anti-HCV (Hepatitis C Virus) activity, with DHG demonstrating higher efficacy than its parent compound, sulochrin (B161669). niph.go.jp

Immunosuppressive Effects: Mechanisms of Action

This compound has demonstrated significant immunosuppressive activity, particularly in its effect on T cell viability. Studies have reported that this compound can exhibit potent inhibition rates exceeding 99% when tested at a concentration of 20 μM nih.govresearchgate.net. This level of activity is notably comparable to that of cyclosporin (B1163) A, a well-established immunosuppressive agent used clinically nih.govresearchgate.net.

However, the specific molecular and cellular mechanisms through which this compound exerts these immunosuppressive effects have not been elucidated in the available research. Further investigations are necessary to understand the pathways and targets involved in its potent modulation of T cell activity.

Advanced Methodologies in Dihydrogeodin Research

Isolation and Purification Techniques for Dihydrogeodin and its Metabolites

The effective isolation and purification of this compound from complex biological matrices are foundational steps in its research. These processes typically involve a combination of chromatographic techniques, often preceded by optimized culture conditions to maximize metabolite yield.

Chromatographic Separations (TLC, Column Chromatography, HPLC)

This compound and its associated metabolites, such as sulochrin (B161669), are commonly isolated from fungal sources including Fennellia flavipes and Aspergillus terreus researchgate.netnih.govnih.govresearchgate.netresearchgate.netresearchgate.net. A multi-step approach utilizing various chromatographic methods is standard practice for their purification.

Thin-Layer Chromatography (TLC) : TLC serves as an initial qualitative tool for assessing the composition of crude extracts and monitoring the progress of separation during fractionation. It is valuable for preliminary metabolite profiling unimma.ac.idumt.edu.my.

Column Chromatography : Techniques such as Vacuum Liquid Chromatography (VLC) and Sephadex gel filtration chromatography are widely used for the initial fractionation of fungal extracts. These methods separate compounds based on differences in polarity and molecular size, respectively, allowing for the enrichment of this compound-containing fractions nih.govunimma.ac.idumt.edu.myegyankosh.ac.in.

High-Performance Liquid Chromatography (HPLC) : HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is a critical technique for the final purification of this compound to a high degree of purity. This method separates compounds based on their hydrophobicity. For instance, this compound (compound 11) has been isolated with a retention time (tR) of 13.5 minutes during RP-HPLC analysis nih.gov. Advanced HPLC strategies, including preparative HPLC and recycling chromatography, are employed to enhance separation efficiency, increase purity, and improve recovery yields ymc.co.jp.

Culture Optimization for Enhanced Metabolite Production

Maximizing the yield of this compound from its producing microorganisms is crucial for comprehensive research and potential applications. While specific optimization protocols for this compound are not extensively detailed in the available literature, general strategies applied to fungal metabolite production are relevant.

Strain Selection and Fermentation : Fungal strains like Fennellia flavipes and Aspergillus terreus are known sources of this compound researchgate.netnih.govnih.govresearchgate.netresearchgate.netresearchgate.net. Optimizing fermentation conditions, including media composition (e.g., carbon and nitrogen sources) and physical parameters (e.g., incubation time, temperature, salt concentration), can significantly influence metabolite production researchgate.netresearchgate.netnih.gov. For example, studies on the related compound (+)-geodin in Aspergillus terreus identified optimal production conditions at 2.0% NaCl concentration with a 3-week incubation period researchgate.net.

Metabolic Engineering : Approaches in metabolic engineering and fermentation process optimization are also utilized to manipulate biosynthetic pathways, potentially leading to increased yields of desired secondary metabolites like this compound researchgate.net.

Structural Elucidation Methodologies

Confirming the precise molecular structure of this compound requires a suite of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules, including this compound jchps.comnd.edursc.org.

1D NMR : Proton Nuclear Magnetic Resonance (¹H NMR) provides information about the number, type, and chemical environment of hydrogen atoms within the molecule, including their connectivity through spin-spin coupling. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) reveals the carbon skeleton of the compound unimma.ac.idjchps.comnd.edu.

2D NMR : Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing atom-to-atom connectivity. These methods allow researchers to map out the complete structure of this compound, confirm functional groups, and identify stereochemical relationships unimma.ac.idnd.edumdpi.com. Comprehensive analysis of ¹H and ¹³C NMR spectra has been instrumental in identifying and confirming the structure of this compound researchgate.net.

Mass Spectrometry (MS and HRMS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are critical for determining the molecular weight, elemental composition, and structural fragments of this compound unimma.ac.idmsu.edumeasurlabs.com.

Mass Spectrometry (MS) : MS provides the mass-to-charge ratio (m/z) of ionized molecules. The molecular ion peak (M+) indicates the molecular weight, while fragment ions, generated from the breakdown of the molecular ion, offer insights into the molecule's structural features. These fragmentation patterns act as unique "fingerprints" for compound identification msu.edumiamioh.edu.

High-Resolution Mass Spectrometry (HRMS) : HRMS delivers highly accurate mass measurements, which are crucial for precisely determining the elemental composition and thus the molecular formula of this compound. This accuracy is vital for distinguishing between compounds with similar nominal masses and for validating proposed structures measurlabs.com.

X-ray Crystallography for Planar Structure Determination

X-ray crystallography is a definitive technique for establishing the precise three-dimensional atomic arrangement of crystalline compounds wikipedia.orgazolifesciences.com.

The method involves analyzing the diffraction pattern produced when X-rays interact with a crystal. This analysis allows for the reconstruction of a three-dimensional map of electron density, revealing the positions of atoms and the nature of their chemical bonds wikipedia.orgazolifesciences.com.

For this compound, X-ray crystallography has been successfully employed to determine its planar structure, providing an unambiguous confirmation of its molecular geometry and connectivity researchgate.net. This technique offers a precise spatial description of the molecule.

Chemical Diversity and Analogues of Dihydrogeodin

Naturally Occurring Halogenated and Non-Halogenated Derivatives

Dihydrogeodin is part of a family of benzophenone (B1666685) secondary metabolites produced by various fungi, most notably from the genus Aspergillus. nih.gov These compounds share a common biosynthetic origin, and their structural diversity often arises from variations in enzymatic processing, such as halogenation. Chlorinated diphenyl ethers and benzophenones are considered chemical markers for Aspergillus species. researchgate.netnih.gov

The immediate biosynthetic precursor to this compound is sulochrin (B161669) , a non-halogenated benzophenone. caymanchem.com Sulochrin is found in several fungal species, including Aspergillus terreus and Penicillium species. caymanchem.comasm.orgnih.gov The enzymatic chlorination of sulochrin at two positions yields this compound. nih.gov

Another key naturally occurring analogue is monochlorosulochrin . As the name suggests, this compound is an intermediate in which only one chlorine atom has been added to the sulochrin backbone. It has been isolated from fungi such as Aspergillus flavipes. researchgate.netacs.org

The subsequent product in the biosynthetic pathway, formed from the oxidative cyclization of this compound, is geodin (B1663089) . While structurally distinct due to its spiro-center, it is a direct and important derivative. researchgate.netrsc.org Many other benzophenone derivatives, which can be considered analogues, have also been isolated from fungal sources, highlighting the chemical diversity of this class of compounds. rsc.orgmdpi.comfrontiersin.org

Table 1: Naturally Occurring Derivatives and Analogues of this compound

| Compound Name | Halogenation Status | Key Structural Difference from this compound | Typical Producing Organism(s) |

| Sulochrin | Non-halogenated | Lacks the two chlorine atoms on the resorcylic acid ring. nih.govcaymanchem.com | Aspergillus terreus, Penicillium spp. caymanchem.comneliti.com |

| Monochlorosulochrin | Mono-halogenated | Contains one chlorine atom instead of two on the resorcylic acid ring. researchgate.netresearchgate.net | Aspergillus flavipes researchgate.netacs.org |

| Geodin | Di-halogenated | Possesses a spiro-bicyclic core resulting from intramolecular phenol (B47542) oxidative coupling of this compound. researchgate.netebi.ac.uk | Aspergillus terreus, Penicillium glabrum nih.govresearchgate.net |

| Asterric Acid | Non-halogenated | A related benzophenone that lacks the chlorine atoms and has a different methylation pattern. | Aspergillus terreus nih.gov |

Biosynthetic Engineering for Analogue Generation

The generation of this compound analogues is achievable through biosynthetic engineering, which involves the targeted genetic modification of the producing organism, typically Aspergillus terreus. This approach leverages the understanding of the geodin biosynthetic gene cluster to create novel compounds.

The key enzymatic steps that can be manipulated are:

Halogenation: The conversion of sulochrin to this compound is catalyzed by a flavin-dependent halogenase (FDH) encoded by the gene gedL. This enzyme specifically adds two chlorine atoms to the sulochrin backbone. By inactivating or "knocking out" the gedL gene, the biosynthetic pathway can be blocked at the halogenation step. This would result in the accumulation and exclusive production of the non-halogenated precursor, sulochrin, effectively generating a non-halogenated analogue.

Oxidative Coupling: The final step in the pathway is the conversion of this compound to (+)-geodin, a reaction catalyzed by the multicopper enzyme this compound oxidase, encoded by the gedJ gene. ebi.ac.uk This enzyme facilitates a stereospecific phenol oxidative coupling. Modifying or inactivating gedJ would lead to the accumulation of this compound, preventing its conversion to the spiro-product geodin.

Heterologous Expression and Pathway Engineering: The entire geodin gene cluster can be transferred and expressed in a different, more genetically tractable host fungus, such as Aspergillus nidulans. This technique, known as heterologous expression, allows for easier genetic manipulation. Within this system, individual genes like the polyketide synthase (gedC), halogenase (gedL), or oxidase (gedJ) can be deleted, swapped, or engineered. For instance, substituting gedL with a different halogenase that uses bromine could potentially lead to the production of dibromo-dihydrogeodin. Similarly, engineering the polyketide synthase could alter the core backbone of the initial molecule, leading to a wider array of novel analogues after subsequent enzymatic modifications.

These synthetic biology techniques provide a powerful platform for generating targeted libraries of this compound analogues, enabling further exploration of their chemical and biological properties. researchgate.net

Structure-Activity Relationship Studies of this compound Analogues (Conceptual Frameworks)

Conceptual Framework:

Role of Halogenation: The addition of chlorine atoms to the benzophenone structure appears to be a critical factor for certain biological activities. For many fungal metabolites, halogenation is known to enhance bioactivity. In the case of this compound derivatives, the presence and number of chlorine atoms can modulate potency. For example, in some bioassays, chlorinated derivatives show stronger activity than their non-halogenated parent, sulochrin.

Role of the Benzophenone Core: The fundamental benzophenone structure is the basic pharmacophore responsible for general bioactivity. Both sulochrin and this compound, which share this core, exhibit various activities, including anti-inflammatory and antiviral potential. caymanchem.com

Role of Spiro-cyclization: The conversion of the planar benzophenone (this compound) into the rigid, three-dimensional spiro-structure (geodin) significantly impacts its biological profile. This structural change can alter the molecule's ability to bind to specific biological targets. For instance, (+)-geodin has been identified as a stimulator of glucose uptake in rat adipocytes, an activity that is also present but may differ in potency in its precursors, this compound and sulochrin.

Table 2: Conceptual Structure-Activity Relationships of this compound and its Key Analogues

| Compound | Key Structural Features | Observed Biological Activities / Roles | SAR Implication |

| Sulochrin | Non-halogenated benzophenone | Antiviral, anti-angiogenic, anti-inflammatory. caymanchem.com Biosynthetic precursor. caymanchem.com | The benzophenone core itself confers biological activity. This compound serves as a baseline for assessing the effect of halogenation. |

| This compound | Dichlorinated benzophenone | Potent antiplatelet agent. nih.gov Biosynthetic intermediate. ebi.ac.uk | The addition of two chlorine atoms enhances or modifies the activity profile compared to sulochrin. Halogenation is key for its potent antiplatelet effects. nih.gov |

| Geodin | Dichlorinated spiro-benzofuranone | Stimulator of glucose uptake, cytotoxic, antimicrobial. researchgate.netrsc.org | The rigid, spiro-cyclic structure is crucial for specific activities like glucose uptake stimulation and may enhance cytotoxicity by presenting a different molecular shape for target interaction. |

Biotechnological and Ecological Significance of Dihydrogeodin Research

Role of Dihydrogeodin in Fungal Physiology and Inter-Species Interactions

This compound is an intermediate in the complex biosynthetic pathway leading to geodin (B1663089), a well-studied mycotoxin. The fungal species Aspergillus terreus is a key producer, with its biosynthesis involving a cascade of enzymes encoded by the geodin gene cluster uniprot.orguniprot.org. Within the producing fungus, this compound serves as a substrate for this compound oxidase (DHGO), a multicopper blue enzyme that catalyzes its stereospecific conversion to geodin through a phenol (B47542) oxidative coupling reaction nih.govrsc.orgebi.ac.uk. This enzymatic transformation is crucial for the final structural architecture of geodin, forming its characteristic spiran ring nih.gov.

While direct evidence for this compound's specific role in inter-species interactions is limited, its precursor, sulochrin (B161669), and its product, geodin, are known to have biological activities. Geodin, for instance, has been investigated for its antimicrobial and cytotoxic properties researchgate.net. Fungi produce a vast array of secondary metabolites, including compounds like this compound, which can influence microbial communities and ecological niches. These metabolites can act as signaling molecules, competitive agents, or defensive compounds, shaping the interactions between fungi and other organisms in their environment nih.govbibliotekanauki.plresearchgate.netbiorxiv.orgresearchgate.netnih.govnih.govfrontiersin.org. Further research is needed to determine if this compound itself plays a distinct role in these ecological dynamics, such as mediating competition or signaling within fungal communities.

Potential for Novel Natural Product Discovery and Biocatalysis

The intricate biosynthetic pathway of this compound and its subsequent conversion to geodin present opportunities for natural product discovery and biocatalysis. The enzymes involved, particularly this compound oxidase (DHGO), are of significant interest. DHGO is a multicopper blue enzyme, and its ability to catalyze a stereospecific phenol oxidative coupling reaction makes it a potential candidate for biocatalytic applications in chemical synthesis nih.govebi.ac.ukdntb.gov.uad-nb.info. Such enzymes can offer highly selective and efficient transformations that are difficult to achieve through traditional chemical methods.

The exploration of fungal secondary metabolism, including compounds like this compound, is a cornerstone of natural product drug discovery. Fungi are prolific producers of diverse chemical structures with a wide range of bioactivities, many of which have led to important pharmaceuticals and agrochemicals researchgate.netresearchgate.net. While this compound itself has been studied for its potential as an antiviral and immunosuppressive agent through molecular docking studies tandfonline.com, its primary significance in this context lies in being a precursor to geodin and other related compounds within the "emodin family" of fungal metabolites nih.govrsc.org. Understanding the genes and enzymes responsible for its production and modification can pave the way for the discovery of novel bioactive molecules or the engineering of pathways for the production of valuable compounds.

Fermentation Strategies and Bioreactor Cultivation for Research Purposes

The production of this compound for research purposes relies on the cultivation of its producing fungi, primarily Aspergillus terreus, under controlled fermentation conditions. Studies have explored various strategies to optimize the yield and understand the metabolic capabilities of A. terreus strains.

Fermentation Media and Conditions: Research has shown that the composition of the growth medium significantly impacts secondary metabolite production. For instance, studies on A. terreus ATCC 20542 have investigated the effects of different carbon sources (e.g., lactose), nitrogen sources, and the addition of supplements like rapeseed oil or inulin (B196767) to enhance metabolite yields nih.govd-nb.info. The presence of chlorine is also noted as essential for this compound formation, as its absence prevented its production in one study nih.gov.

Bioreactor Cultivation: Bioreactor cultivation provides a controlled environment for scaling up fungal fermentation and studying the dynamics of secondary metabolism. Stirred tank bioreactors have been employed to cultivate A. terreus strains for extended periods (e.g., 168 hours) under controlled temperature (30 °C) and pH nih.gov. Parameters such as aeration, agitation, and nutrient feeding are critical for optimizing biomass growth and metabolite production. For example, a constant and relatively high aeration rate was found to be beneficial for the biosynthesis of compounds like terrein (B1683088) and geodin nih.govd-nb.info.

Other fermentation strategies include static cultivation in flasks, as used for marine-derived fungi, where prolonged incubation periods (e.g., 28 days) at room temperature are employed frontiersin.orgnih.gov. Research has also explored the use of impedimetry in bioreactors to predict biomass and morphological changes, aiming to improve control over fungal morphology for optimized metabolite production researchgate.net.

Optimization and Strain Improvement: Strategies such as modifying process conditions, varying nutrient concentrations, and even employing genetic modifications (e.g., disrupting specific genes in the biosynthesis pathway) are used to understand and improve the production of this compound and related compounds nih.govd-nb.inforesearchgate.net. For instance, a study disrupted the gedC gene, encoding a polyketide synthase crucial for geodin biosynthesis, to investigate the pathway researchgate.net.

Future Directions and Unexplored Avenues in Dihydrogeodin Research

Comprehensive Understanding of Biosynthetic Regulation and Metabolic Flux

A complete understanding of how the biosynthesis of dihydrogeodin is regulated and the efficiency with which cellular resources are channeled into its production is currently lacking. Future research should prioritize elucidating the complex regulatory networks that govern the expression of the this compound biosynthetic gene cluster (BGC). Drawing from studies on other fungal secondary metabolites, this regulation is likely multifactorial, involving pathway-specific transcription factors (e.g., Zn(II)₂Cys₆ proteins), global regulators sensitive to environmental cues like light and pH (e.g., the Velvet complex), and epigenetic modifications. mdpi.com Investigating the influence of quorum sensing mechanisms and post-transcriptional regulators like the RNA chaperone Hfq could also reveal novel control points. nih.gov

To move beyond a qualitative understanding, Metabolic Flux Analysis (MFA) , particularly using ¹³C-labeled substrates (¹³C-MFA), is an indispensable tool. nih.govmdpi.com By tracing the flow of carbon from primary metabolism into the this compound pathway, MFA can quantitatively map the cellular flux distribution. nih.gov This approach would identify rate-limiting steps and metabolic bottlenecks, such as insufficient precursor supply (acetyl-CoA and malonyl-CoA) or competition from other pathways. nih.govnih.gov A thermodynamics-based MFA (TMFA) could further refine this model by ensuring that the predicted flux distributions are thermodynamically feasible, providing a more accurate picture of the pathway's energetic landscape. mit.edu Such a detailed metabolic map is a prerequisite for targeted metabolic engineering aimed at improving this compound titers.

Discovery of Undiscovered Enzymes and Unique Biotransformations

The biosynthesis of this compound from its polyketide origins involves a series of enzymatic transformations that are not fully characterized. While the conversion of this compound to geodin (B1663089) is known to be catalyzed by the dimeric enzyme this compound oxidase (DHGO), which performs a key stereoselective ring closure, the enzymes responsible for earlier steps, such as chlorination and methylation, remain to be definitively identified and characterized within the geodin BGC. rsc.org The discovery of these enzymes, particularly the halogenase, is of significant interest. Comparative genomics offers a promising approach; for instance, the identification of a geodin-like BGC in Scytalidium album that lacks a halogenase homologue suggests this gene is essential for the chlorination steps leading to this compound. nih.gov

The exploration of fungal BGCs has repeatedly revealed enzymes with novel catalytic abilities that perform unique biotransformations. nih.govresearchgate.netscispace.com The this compound pathway may harbor enzymes such as P450 monooxygenases or non-heme iron-dependent oxygenases that catalyze unusual oxidative rearrangements. Uncovering these enzymes would not only complete our understanding of this compound biosynthesis but also expand the known enzymatic toolbox for synthetic chemistry. researchgate.net Furthermore, these enzymes could be exploited in biotransformation processes, where they are used as biocatalysts to perform specific, often challenging, chemical reactions with high regio- and stereoselectivity under mild, environmentally friendly conditions. sciforschenonline.org This could enable the modification of this compound or related scaffolds to generate novel derivatives.

Exploration of Additional Biological Activities and Molecular Targets (Preclinical Focus)

While this compound is primarily known as a biosynthetic intermediate, recent preclinical research has demonstrated its own potent biological activity. A significant study found that this compound isolated from Fennellia flavipes is a multifaceted inhibitor of platelet aggregation. mdpi.com It effectively reduces platelet aggregation induced by multiple agonists, including collagen, ADP, and thrombin. mdpi.com This antiplatelet effect is achieved by targeting central signaling pathways. mdpi.com

Future preclinical research should aim to broaden the scope of biological activities investigated for this compound. Given that the structurally related meroterpenoid class of compounds exhibits a vast array of biological effects—including anti-inflammatory, anti-cholinesterase, anti-viral, and anti-neoplastic activities—it is highly probable that this compound possesses additional, as-yet-undiscovered pharmacological properties. researchgate.netnih.gov Systematic screening against diverse panels of cell lines and molecular targets is warranted. nih.govmdpi.com

| Target/Pathway | Role in Platelet Function | Effect of this compound | Validation Method |

|---|---|---|---|

| MAPK Signaling Pathway | Signal transduction for platelet activation and aggregation. | Inhibits phosphorylation of ERK, JNK, and p38. | Western Blotting |

| PI3K/Akt Signaling Pathway | Regulates platelet activation, secretion, and aggregation. | Inhibits phosphorylation of PI3K and Akt. | Western Blotting |

| Integrin αIIbβ3 | Mediates fibrinogen binding and final step of aggregation. | Suppresses inside-out signaling and activation. | Fibrinogen Binding Assay |

| Intracellular Calcium ([Ca²⁺]i) Mobilization | Critical second messenger for granule secretion and activation. | Significantly attenuates agonist-induced Ca²⁺ mobilization. | Fura-2/AM Staining |

| NFKB1 | Transcription factor involved in inflammatory and immune responses. | Predicted as a key hub node target. | Network Pharmacology |

| PDGFRA | Receptor tyrosine kinase involved in cell growth and proliferation. | Predicted as a key hub node target. | Network Pharmacology |

| PTPN11 | Tyrosine phosphatase involved in MAPK signaling. | Predicted as a key hub node target. | Network Pharmacology |

Advanced Synthetic Biology Approaches for Tailored this compound Production

To overcome the limitations of relying on natural fungal production, which is often low-yielding and difficult to control, advanced synthetic biology approaches are essential. frontiersin.org The heterologous expression of the complete this compound BGC in a genetically tractable chassis organism, such as Saccharomyces cerevisiae or Aspergillus oryzae, represents a promising strategy for sustainable and scalable production. nih.govuq.edu.au This involves identifying and cloning the entire gene cluster, reconstructing the pathway in the new host, and systematically optimizing its performance. Key optimization strategies include engineering central metabolism to boost the supply of precursors, using synthetic promoters to balance the expression levels of pathway enzymes, and fusing enzymes into scaffolds to enhance metabolic channeling. sciepublish.com

Beyond simply increasing titers, synthetic biology offers powerful tools for "tailoring" the structure of this compound to create novel analogs with potentially enhanced or new biological activities. nih.gov Techniques such as combinatorial biosynthesis, which involves swapping enzymes or functional domains (e.g., methyltransferases, halogenases) with those from other polyketide pathways, could be used to generate a library of this compound derivatives. nih.gov This approach, combined with precursor-directed biosynthesis and mutasynthesis, would provide a platform for exploring the structure-activity relationship of the this compound scaffold and developing new bioactive compounds.

Integration of Multi-Omics Data for Systems-Level Understanding

A truly comprehensive understanding of this compound requires a shift from single-gene or single-metabolite analysis to a systems-level perspective. nih.gov The integration of multiple "omics" datasets is the key to achieving this holistic view. frontiersin.org A multi-omics research program would involve:

Genomics: Sequencing the genomes of various this compound-producing fungi to identify BGC variations, regulatory elements, and potential resistance mechanisms. researchgate.net

Transcriptomics (RNA-seq): Analyzing the transcriptome under different culture conditions to reveal how the BGC and other relevant genes are transcriptionally regulated in response to environmental stimuli. nih.gov

Proteomics: Quantifying the abundance of biosynthetic enzymes and other proteins to identify post-transcriptional bottlenecks and regulatory events that impact pathway efficiency. mdpi.com

Metabolomics: Profiling the intracellular and extracellular metabolome to track the flow of intermediates through the pathway, identify shunt products, and uncover unexpected metabolic crosstalk. nih.gov

By integrating these layers of biological information using bioinformatics and computational modeling, a systems-level model of this compound production can be constructed. nih.gov This model would connect genotype to phenotype, providing a detailed understanding of how genetic regulation translates into metabolic flux and final product accumulation. Such a model would be invaluable for guiding future rational engineering efforts to create high-yielding, tailored production strains.

Q & A

Q. What spectroscopic and crystallographic methods are essential for confirming Dihydrogeodin’s structural identity?

this compound’s planar structure is validated using 1D/2D NMR (COSY, HMBC) and X-ray crystallography . The ¹H and ¹³C NMR data (acetone-) resolve substituent positions on the benzophenone core, while X-ray analysis (monoclinic space group , Å, ) provides absolute stereochemistry . Physicochemical properties (e.g., , g/mol) are cross-referenced with HRMS and melting point data .

Q. What methodologies are recommended for isolating this compound from fungal sources?

this compound is synthesized via fermentation of Aspergillus terreus TM8 in thermophilic conditions. Post-fermentation, extraction employs solvent partitioning (e.g., ethyl acetate), followed by chromatographic purification (silica gel, HPLC). Yield optimization requires monitoring secondary metabolites like butyrolactones to avoid co-elution .

Q. How can researchers ensure reproducibility in this compound’s characterization data?

Reproducibility hinges on standardized NMR acquisition parameters (500 MHz for ¹H, 125 MHz for ¹³C) and crystallographic refinement protocols (e.g., , for all data). Publicly accessible CCDC data (ID: 1812419) enables independent validation of crystal structure .

Advanced Research Questions

Q. How can discrepancies between computational docking predictions and experimental bioactivity data for this compound be resolved?

this compound’s lower binding affinity to cyclophilin A (vs. EA4 in docking studies) may arise from rigid-body docking assumptions. Address this by integrating molecular dynamics (MD) simulations (e.g., 100 ns trajectories) to assess conformational flexibility and solvation effects. Validate with in vitro isomerase inhibition assays .

Q. What strategies mitigate contradictions in structural assignments of this compound across studies?

Contradictions (e.g., earlier misassignments of substituent positions) are resolved via complementary NMR and X-ray data . For instance, HMBC correlations confirm carbonyl connectivity, while X-ray-derived torsion angles validate spatial arrangements. Cross-referencing with synthetic analogs or isotopic labeling can further resolve ambiguities .

Q. What statistical approaches are suitable for analyzing dose-dependent bioactivity in this compound studies?

Use non-linear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. For multi-parametric datasets (e.g., cytotoxicity vs. antiviral activity), apply multivariate analysis (PCA or PLS-DA) to identify structure-activity relationships. Ensure replicates and report confidence intervals (95%) .

Q. How can researchers optimize this compound’s solubility for in vivo pharmacokinetic studies?

Employ co-solvent systems (e.g., PEG-400/water) or nanoparticle encapsulation to enhance aqueous solubility. Characterize formulations using dynamic light scattering (DLS) and validate stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Methodological Best Practices

- Data Reporting : Include crystallographic -factors, NMR coupling constants (), and purity metrics (HPLC ≥95%) to meet journal guidelines .

- Ethical Reproducibility : Deposit raw NMR, XRD, and docking data in public repositories (e.g., CCDC, Zenodo) to facilitate peer validation .

- Experimental Design : Use response surface methodology (RSM) for fermentation optimization, varying pH, temperature, and nutrient levels to maximize yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.